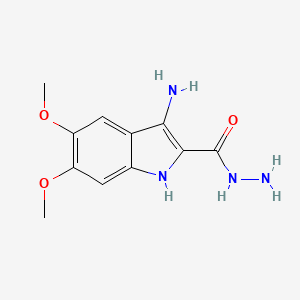

3-amino-5,6-dimethoxy-1H-indole-2-carbohydrazide

Description

3-Amino-5,6-dimethoxy-1H-indole-2-carbohydrazide is an indole-derived carbohydrazide characterized by amino and dimethoxy substituents at positions 3, 5, and 6 of the indole core (IUPAC name confirmed in ). Notably, commercial availability of this compound has been discontinued, as indicated in product catalogs .

Properties

IUPAC Name |

3-amino-5,6-dimethoxy-1H-indole-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3/c1-17-7-3-5-6(4-8(7)18-2)14-10(9(5)12)11(16)15-13/h3-4,14H,12-13H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGHFWNKOXCBGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(N2)C(=O)NN)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5,6-dimethoxy-1H-indole-2-carbohydrazide typically involves the reaction of 5,6-dimethoxyindole-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-5,6-dimethoxy-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

Reaction Types

- Oxidation : Can be oxidized to form oxides using agents like potassium permanganate.

- Reduction : Reduced forms can be synthesized using lithium aluminum hydride.

- Substitution : Electrophilic and nucleophilic substitutions can introduce various substituents on the indole ring.

Chemistry

In chemistry, 3-amino-5,6-dimethoxy-1H-indole-2-carbohydrazide serves as a crucial building block for synthesizing complex organic compounds. Its ability to undergo various chemical transformations makes it a versatile reagent in synthetic organic chemistry.

Biology

Research has indicated potential biological activities of this compound, including:

- Antimicrobial Properties : Studies have shown that derivatives exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity : The compound has been investigated for its ability to induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology.

Medicine

In medicinal chemistry, the compound is explored for its therapeutic potential in treating diseases such as:

- Viral Infections : Derivatives have shown efficacy against viruses like HIV-1 by inhibiting integrase activity.

- Inflammatory Diseases : Its immunomodulatory effects indicate potential use in managing autoimmune conditions by balancing T helper cell responses.

Case Study 1: Antiviral Properties

A study focused on the antiviral properties of derivatives of this compound demonstrated that structural optimizations enhanced efficacy against HIV-1 integrase. The introduction of hydrophobic groups improved binding affinity and inhibitory activity significantly.

Case Study 2: Immunomodulation

Another investigation revealed that this compound could modulate T helper cell responses by inhibiting IL-4 production. This suggests its potential role in managing allergic responses and autoimmune diseases by balancing Th1 and Th2 cell activity.

Mechanism of Action

The mechanism of action of 3-amino-5,6-dimethoxy-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Functional Group Influence on Bioactivity

- Methoxy Substitution: The 5-methoxy derivative (Table 1) demonstrates moderate antiproliferative activity, likely due to enhanced lipophilicity and membrane permeability . In contrast, 3-amino-5,6-dimethoxy substitution may improve hydrogen bonding with biological targets (e.g., enzymes or DNA), though direct activity data are absent in the evidence.

Sulfonamide and Arylidene Modifications :

- 3-Phenyl-5-sulfamoyl derivatives exhibit antimicrobial properties attributed to the sulfonamide group’s ability to disrupt bacterial folate synthesis .

- Schiff base derivatives (e.g., (E)-N’-benzylidene analogues) show strong antioxidant activity, correlating with hydroxyl and methoxy groups’ radical scavenging capacity .

- Hybrid Structures: Indole-carbohydrazide linked to phenoxy-triazole moieties (e.g., α-glucosidase inhibitors) highlight the role of triazole rings in enhancing binding affinity to enzyme active sites .

Physicochemical and Crystallographic Properties

Melting Points :

- Hydrogen Bonding: Graph set analysis (e.g., Etter’s rules) suggests that amino and carbonyl groups in 3-amino-5,6-dimethoxy derivatives could form robust R₂²(8) motifs, stabilizing crystal lattices .

Biological Activity

3-Amino-5,6-dimethoxy-1H-indole-2-carbohydrazide is a compound belonging to the indole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Indole derivatives, including this compound, interact with various biological targets, leading to multiple pharmacological effects. The compound has been shown to bind with high affinity to several receptors, which may contribute to its antiviral, anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties .

Target Pathways

The specific biochemical pathways affected by this compound depend on the target receptors. For instance:

- Anticancer Activity : Indole derivatives can induce cell death through mechanisms such as apoptosis and methuosis (a form of programmed cell death characterized by the formation of vacuoles) in cancer cells .

- Antimicrobial Effects : The compound exhibits activity against various pathogens by disrupting cellular functions or inhibiting essential enzymes .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Anticancer Studies

A study evaluated the anticancer properties of derivatives similar to this compound. Notably, compound 12A was highlighted for its ability to induce methuosis selectively in cancer cells while sparing normal cells. This compound demonstrated significant tumor growth inhibition in MDA-MB-231 xenograft mouse models, suggesting a promising avenue for cancer therapy .

Antimicrobial Evaluation

Research into the antimicrobial properties of indole derivatives showed that this compound effectively inhibited various microbial strains. This property is attributed to its ability to interfere with microbial metabolic processes .

Neuroprotective Effects

In vitro studies have indicated that the compound possesses anticholinesterase activity, which may provide neuroprotective benefits. The inhibition of acetylcholinesterase (AChE) suggests potential applications in treating Alzheimer's disease and similar neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.